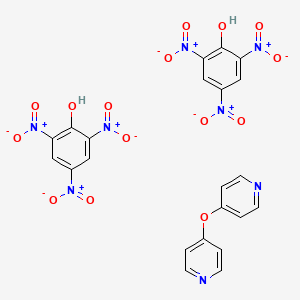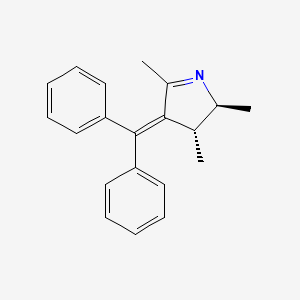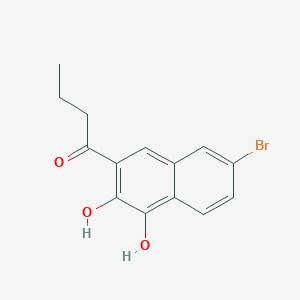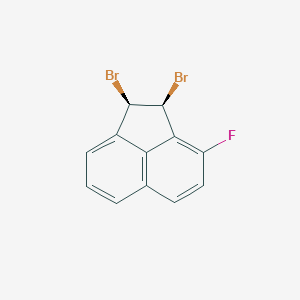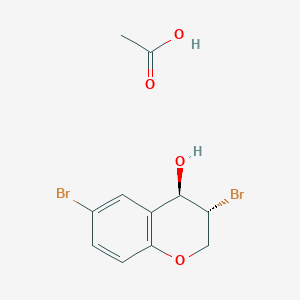
acetic acid;(3R,4R)-3,6-dibromo-3,4-dihydro-2H-chromen-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(3R,4R)-3,6-dibromo-3,4-dihydro-2H-chromen-4-ol is a complex organic compound that combines the properties of acetic acid and a brominated chromenol derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(3R,4R)-3,6-dibromo-3,4-dihydro-2H-chromen-4-ol typically involves multiple steps. One common method starts with the bromination of a chromenol derivative, followed by the introduction of acetic acid functionality. The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The final step involves the esterification or acylation to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(3R,4R)-3,6-dibromo-3,4-dihydro-2H-chromen-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the brominated chromenol to less brominated or debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce debrominated chromenols.
Scientific Research Applications
Acetic acid;(3R,4R)-3,6-dibromo-3,4-dihydro-2H-chromen-4-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s brominated structure makes it useful in studying enzyme interactions and biological pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;(3R,4R)-3,6-dibromo-3,4-dihydro-2H-chromen-4-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and chromenol structure allow it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar ester functionality.
Phenolic Antioxidants: Compounds with hydroxyl groups attached to aromatic rings, similar to the chromenol structure.
4-Hydroxy-2-quinolones: Compounds with similar heterocyclic structures and potential biological activities.
Uniqueness
Acetic acid;(3R,4R)-3,6-dibromo-3,4-dihydro-2H-chromen-4-ol is unique due to its combination of brominated chromenol and acetic acid functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable for diverse applications in research and industry.
Properties
CAS No. |
61961-67-9 |
|---|---|
Molecular Formula |
C11H12Br2O4 |
Molecular Weight |
368.02 g/mol |
IUPAC Name |
acetic acid;(3R,4R)-3,6-dibromo-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C9H8Br2O2.C2H4O2/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8;1-2(3)4/h1-3,7,9,12H,4H2;1H3,(H,3,4)/t7-,9-;/m1./s1 |
InChI Key |
HHTWXBBUOIXEDI-PRCZDLBKSA-N |
Isomeric SMILES |
CC(=O)O.C1[C@H]([C@@H](C2=C(O1)C=CC(=C2)Br)O)Br |
Canonical SMILES |
CC(=O)O.C1C(C(C2=C(O1)C=CC(=C2)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


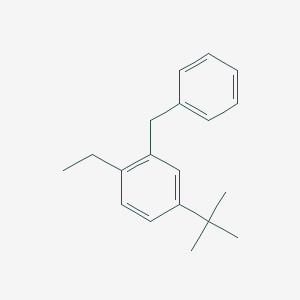
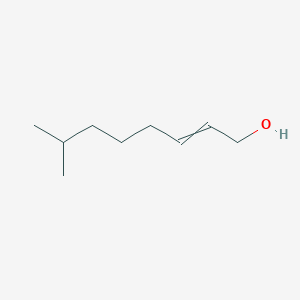
![2-[(4-Methylnaphthalen-1-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14548407.png)
![N-[2-(Dimethylamino)-2-oxoethyl]-N-methyl-3,5-dinitrobenzamide](/img/structure/B14548417.png)
![1,1'-[(2,5-Dimethyl-1,3-phenylene)bis(oxymethylene)]dibenzene](/img/structure/B14548421.png)
![3-[2-(Propan-2-yl)phenyl]-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B14548425.png)
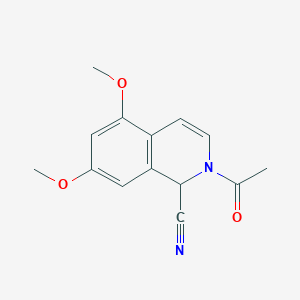

![N-[2,4-Bis(trichloromethyl)-2H,4H-1,3-benzodioxin-6-yl]acetamide](/img/structure/B14548446.png)
![2,4-Diphenylindeno[2,1-b]pyran](/img/structure/B14548448.png)
